molecular formula C8H9BrN2O2 B12986635 Ethyl 4-amino-6-bromonicotinate

Ethyl 4-amino-6-bromonicotinate

Cat. No.: B12986635
M. Wt: 245.07 g/mol
InChI Key: XGDCODLMQHFUBZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-bromonicotinate (CAS 1260667-83-1) is a brominated derivative of nicotinic acid, characterized by an amino group at the 4-position and a bromine atom at the 6-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where nicotinate esters are leveraged for their reactivity in constructing heterocyclic scaffolds.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 4-amino-6-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

XGDCODLMQHFUBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The substitution pattern at the 5- and 6-positions significantly influences reactivity, electronic properties, and biological activity:

  • Halogen Effects: Bromine at the 6-position (as in the target compound) offers superior leaving-group ability compared to chlorine, facilitating cross-coupling reactions.
  • Additional Substituents: Analogs such as Ethyl 4-amino-6-chloro-5-cyanonicotinate introduce electron-withdrawing cyano groups at the 5-position, which may stabilize intermediates in synthesis.
  • Multi-Halogenated Derivatives: Ethyl 4-amino-6-chloro-5-iodonicotinate combines chlorine at the 6-position and iodine at the 5-position, enhancing versatility in further functionalization but introducing stability challenges due to iodine’s bulk .

Commercial Availability

Supplier data (Table 1) reveal disparities in accessibility:

  • Ethyl 4-amino-6-chloro-5-iodonicotinate, despite structural complexity, is offered by 6 suppliers, likely due to demand in multi-step syntheses .

Table 1: Structural and Commercial Comparison of Ethyl 4-Amino-Substituted Nicotinates

Compound Name 6-Position Halogen Additional Substituents Number of Suppliers
This compound Bromine None 1
Ethyl 4-amino-6-chloro-2-methylnicotinate Chlorine 2-Methyl 1
Ethyl 4-amino-6-chloro-5-cyanonicotinate Chlorine 5-Cyano 2
Ethyl 4-amino-6-chloro-5-fluoro-2-methylnicotinate Chlorine 5-Fluoro, 2-Methyl 1
Ethyl 4-amino-6-chloro-5-iodonicotinate Chlorine 5-Iodo 6

Biological Activity

Ethyl 4-amino-6-bromonicotinate is a structurally unique compound derived from nicotinic acid, notable for its potential biological activities and applications in pharmaceutical research. This article provides an overview of its biological activity, including relevant case studies, research findings, and comparative analyses with similar compounds.

Structural Characteristics

This compound features a pyridine ring with an amino group at the 4-position and a bromine atom at the 6-position. This configuration allows for significant interactions with various biological targets, potentially modulating enzyme activities and receptor functions. The compound's molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2 .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.
  • Receptor Activation : Its structure may allow it to act as a ligand for various receptors, influencing signal transduction pathways.
  • Blood-Brain Barrier Penetration : this compound demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting possible central nervous system effects .

Comparative Analysis with Related Compounds

The unique structural properties of this compound can be contrasted with other halogenated nicotinic acid derivatives. The following table summarizes key differences:

Compound NameKey Differences
Ethyl 4-amino-6-chloronicotinateContains chlorine instead of bromine
Ethyl 4-amino-6-fluoronicotinateContains fluorine instead of bromine
Ethyl 4-amino-6-iodonicotinateFeatures iodine instead of bromine
Ethyl 5-amino-6-bromonicotinateAmino group at the 5-position
Mthis compoundMethyl group instead of ethyl

The presence of bromine in this compound enhances its reactivity and biological properties compared to its analogs .

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The amino and bromo groups facilitate the formation of hydrogen bonds and covalent interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
  • Antiparasitic Potential : Research has explored the compound's effectiveness against various parasites, suggesting that modifications to its structure could enhance its antiparasitic activity while minimizing cytotoxic effects on mammalian cells .
  • CNS Effects : Due to its ability to cross the blood-brain barrier, studies are ongoing to evaluate its potential neuropharmacological effects, particularly in relation to pain management and neurological disorders .

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